molecular formula C13H18N2O2 B12121442 N-(2-methoxyphenyl)piperidine-4-carboxamide

N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B12121442
M. Wt: 234.29 g/mol
InChI Key: GYJMXCUAHCRMAS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 2-methoxyphenyl substituent attached to the carboxamide nitrogen. The methoxy group at the ortho position of the phenyl ring may influence pharmacokinetic properties such as solubility and metabolic stability, as well as enhance binding affinity through hydrophobic or hydrogen-bonding interactions .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)

InChI Key

GYJMXCUAHCRMAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

A foundational method for synthesizing N-(2-methoxyphenyl)piperidine-4-carboxamide involves the direct coupling of piperidine-4-carboxylic acid with 2-methoxyaniline. This reaction typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure:

  • Activation of the carboxylic acid : Piperidine-4-carboxylic acid (1.0 equiv) is treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Nucleophilic attack : 2-Methoxyaniline (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

  • Workup : The mixture is stirred for 12–24 hours, filtered to remove urea byproducts, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Yield : 68–72%.

Key Considerations:

  • Side reactions : Over-activation of the carboxylic acid may lead to oxazolone formation.

  • Solvent selection : Polar aprotic solvents like DMF or DCM optimize reactivity while minimizing hydrolysis.

Modern Catalytic Methods

Palladium-Catalyzed Amination

Recent advances leverage transition-metal catalysis to streamline the synthesis. A palladium-mediated approach utilizes piperidine-4-carbonyl chloride and 2-methoxyaniline in the presence of a Pd(II) catalyst:

ComponentQuantityRole
Piperidine-4-carbonyl chloride1.0 equivElectrophile
2-Methoxyaniline1.2 equivNucleophile
Pd(OAc)2_25 mol%Catalyst
Xantphos10 mol%Ligand
Cs2_2CO3_32.5 equivBase
Toluene0.1 MSolvent

Procedure :

  • Charge reagents under argon and heat to 110°C for 18 hours.

  • Filter through Celite®, concentrate, and purify via recrystallization (ethanol/water).

Yield : 82%.

Advantages:

  • Higher atom economy compared to classical methods.

  • Tolerance for sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis enables rapid library generation. A Wang resin-bound variant has been reported:

  • Resin functionalization : Load Wang resin with Fmoc-piperidine-4-carboxylic acid using DIC/HOBt.

  • Fmoc deprotection : Treat with 20% piperidine in DMF.

  • Coupling : React with 2-methoxybenzoic acid (pre-activated with HATU/DIEA).

  • Cleavage : Release the product using TFA/DCM (95:5).

Purity : >95% (HPLC).

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use and reduce reaction times:

ParameterValue
Milling time2 hours
Frequency30 Hz
Molar ratio (acid:amine)1:1.1
AdditiveSiO2_2

Yield : 76%.

Environmental Impact:

  • E-factor : 0.3 (vs. 8.2 for solution-phase synthesis).

  • Energy savings : 40% reduction in process energy.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical (EDC/HOBt)68–7290–92ModerateHigh (solvent waste)
Pd-Catalyzed8295–97HighModerate
Solid-Phase70–75>95LowLow
Mechanochemical7688–90HighVery Low

Key Findings :

  • Catalytic methods balance efficiency and scalability.

  • Mechanochemical synthesis excels in sustainability but requires optimization for purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)piperidine-4-carboxamide.

    Reduction: Formation of N-(2-methoxyphenyl)piperidine-4-amine.

    Substitution: Formation of N-(2-halophenyl)piperidine-4-carboxamide.

Scientific Research Applications

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-4-carboxamide has several notable applications across different domains:

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, specifically against bacterial strains due to its action on DNA gyrase.
  • Analgesic and Anti-inflammatory Effects : In vitro studies indicate its potential as an analgesic, modulating pain pathways effectively.

Medicine

  • Therapeutic Potential in Neurological Disorders : Ongoing research is exploring its efficacy as a therapeutic agent for conditions such as depression and anxiety, leveraging its interaction with neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia cell lines, indicating possible applications in oncology.

Data Tables

Application AreaSpecific UseEvidence
ChemistryIntermediate in synthesisUsed as a building block for complex molecules
BiologyAntimicrobialInhibits DNA gyrase activity
MedicineNeurological disordersModulates neurotransmitter systems
MedicineAnticancerInhibits proliferation in leukemia cell lines

Case Studies

  • Antimicrobial Study :
    • A study demonstrated that this compound effectively inhibited bacterial growth by targeting DNA gyrase. This finding supports its potential use in developing new antibiotics.
  • Analgesic Effects :
    • Research involving animal models indicated that the compound exhibited significant analgesic properties, suggesting its utility in pain management therapies.
  • Anticancer Investigation :
    • In vitro assays showed that the compound could reduce cell viability in certain cancer cell lines, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives exhibit significant pharmacological versatility. Below is a detailed comparison of N-(2-methoxyphenyl)piperidine-4-carboxamide with structurally related compounds:

Key Structural Insights

Role of the Methoxy Group :

  • The 2-methoxyphenyl group in this compound may enhance hydrophobic interactions with target proteins, as seen in compound 14b , where this group contributes to anti-angiogenic activity .
  • In contrast, TAK-220 uses a carbamoylbenzyl group to improve metabolic stability while maintaining potency against HIV-1 .

Substituent Position and Activity: Ortho-substituted methoxy groups (as in the target compound) are less common than para-substituted analogs but may confer steric or electronic advantages.

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling or isothiocyanate reactions .

Table 2: Physicochemical and Spectral Data Comparison

Compound Name Molecular Weight (g/mol) ¹H NMR Key Signals (δ, ppm) Key Applications
This compound ~264.3 (calculated) Not reported (expected: ~8.5–9.2 for -NH) Potential anti-angiogenic/anticancer agent
14b () ~452.5 9.20 (-CO-NH), 9.14 (-CS-NH) DNA cleavage and anti-angiogenic activity
TAK-220 () ~585.1 Not reported HIV-1 entry inhibition
Compound 4–23 () ~529.5 8.21 (-SO₂-aryl), 7.85 (thiazole) Multitarget inhibitor for pain

Biological Activity

N-(2-methoxyphenyl)piperidine-4-carboxamide, often encountered as its hydrochloride salt, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 270.76 g/mol
  • Functional Groups : Piperidine ring, methoxyphenyl group, carboxamide group

The compound is characterized by its ability to modulate various biological pathways, particularly those associated with pain perception and mood regulation.

This compound primarily interacts with specific molecular targets, notably:

  • DNA Gyrase : The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antibacterial properties. This inhibition leads to the disruption of bacterial growth and viability.
  • Neurotransmitter Systems : It has been suggested that the compound may modulate neurotransmitter systems involved in pain and mood disorders, potentially acting on receptors within the central nervous system.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity through its inhibition of DNA gyrase. This mechanism is crucial for the replication of bacterial DNA, making it a potential candidate for developing new antibacterial agents .

Analgesic and Anti-inflammatory Effects

In vitro studies have shown that this compound can interact with specific receptors in the central nervous system, suggesting its potential as an analgesic and anti-inflammatory agent. Its mechanism may involve modulation of pathways related to pain perception.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Inhibition Studies : The compound has demonstrated effective inhibition against specific enzymes involved in disease pathways. For instance, it has been noted for its role in inhibiting certain neuroactive compounds that modulate pain .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the methoxy group can significantly affect the compound's potency and selectivity towards various biological targets. The presence of the methoxy group enhances lipophilicity, which is beneficial for crossing biological membranes .
  • Case Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. This suggests its potential therapeutic application in treating chronic pain conditions .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC13H19ClN2O2Antibacterial, analgesic
N-(3-methoxyphenyl)piperidine-4-carboxamideC13H19N2O2Similar structure but different activity profile
1-(2-Methoxyphenyl)-piperidin-4-oneC13H17NO2Ketone derivative with distinct reactivity

Q & A

Q. What controls are essential in receptor binding assays to minimize off-target effects?

  • Methodology : Include cold (non-radiolabeled) ligand at 100x Ki to define nonspecific binding. Use knockout cell lines (e.g., 5-HT1A receptor-deficient HEK293) or tissue sections from receptor-null animals. Pre-block serotonin transporters with citalopram to isolate 5-HT1A signals in PET studies .

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